molecular formula C13H21N3O5 B3845719 2-[2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B3845719
M. Wt: 299.32 g/mol
InChI Key: SYTIPKXIMOCAGH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties against various bacterial strains.

    Medicine: Investigated for its potential use as an antibacterial or antifungal agent.

Mechanism of Action

The mechanism of action of 2-[2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol is primarily based on its ability to interfere with microbial cellular processes. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to microbial DNA, proteins, and membranes. This results in the inhibition of microbial growth and eventual cell death.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative used as an antibacterial agent.

    Furazolidone: A nitrofuran derivative with antibacterial and antiprotozoal properties.

    Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness

2-[2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to its specific structural features, including the presence of both a nitrofuran moiety and a piperazine ring. This combination may confer distinct biological activities and potential therapeutic applications compared to other nitrofuran derivatives.

Properties

IUPAC Name

2-[2-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O5/c17-8-10-20-9-7-14-3-5-15(6-4-14)11-12-1-2-13(21-12)16(18)19/h1-2,17H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTIPKXIMOCAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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